Cas no 1193375-88-0 (N-Alloc-Ser(Bzl)-OH)

N-Alloc-Ser(Bzl)-OH 化学的及び物理的性質

名前と識別子

-

- N-Alloc-Ser(Bzl)-OH

- EN300-28285667

- SCHEMBL13613766

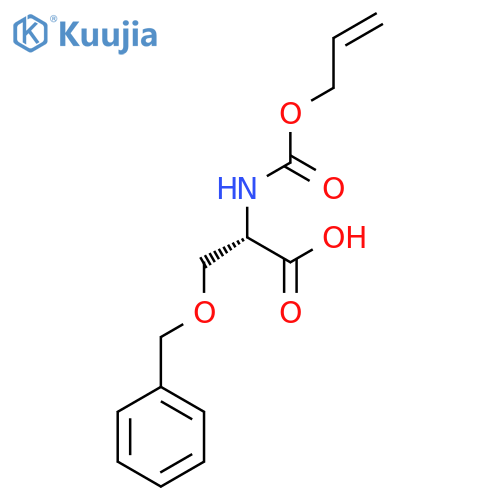

- (2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

- 1193375-88-0

- DBFNIMZSYFQIKT-LBPRGKRZSA-N

-

- インチ: 1S/C14H17NO5/c1-2-8-20-14(18)15-12(13(16)17)10-19-9-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,18)(H,16,17)/t12-/m0/s1

- InChIKey: DBFNIMZSYFQIKT-LBPRGKRZSA-N

- SMILES: O(CC1C=CC=CC=1)C[C@@H](C(=O)O)NC(=O)OCC=C

計算された属性

- 精确分子量: 279.11067264g/mol

- 同位素质量: 279.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 9

- 複雑さ: 326

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- XLogP3: 1.6

N-Alloc-Ser(Bzl)-OH Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28285667-0.5g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-0.05g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 0.05g |

$563.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-5.0g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-0.25g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 0.25g |

$617.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-1.0g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-0.1g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 0.1g |

$591.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-2.5g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-28285667-10.0g |

(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

1193375-88-0 | 10g |

$2884.0 | 2023-05-25 |

N-Alloc-Ser(Bzl)-OH 関連文献

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

N-Alloc-Ser(Bzl)-OHに関する追加情報

Comprehensive Overview of N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0): Properties, Applications, and Industry Insights

N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0) is a specialized protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features an Alloc (allyloxycarbonyl) protecting group on the nitrogen and a benzyl (Bzl) group on the serine hydroxyl, making it a critical intermediate for solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure ensures selective deprotection during multi-step reactions, aligning with modern demands for high-purity peptide production and green chemistry.

The growing interest in N-Alloc-Ser(Bzl)-OH is driven by its role in developing therapeutic peptides, a market projected to exceed $50 billion by 2025. Researchers frequently search for "N-Alloc-Ser(Bzl)-OH solubility," "CAS 1193375-88-0 suppliers," and "Serine derivatives for peptide coupling," reflecting its industrial relevance. Unlike standard amino acids, this derivative offers enhanced stability under acidic conditions, addressing challenges in long-peptide assembly and post-translational modifications.

From a synthetic perspective, N-Alloc-Ser(Bzl)-OH enables orthogonal protection strategies, a technique praised in ACS Publications and Nature Protocols. Its compatibility with Fmoc/tBu methodologies makes it indispensable for synthesizing GPCR-targeting peptides and antibody-drug conjugates (ADCs). Recent studies highlight its use in COVID-19 antiviral research, particularly for stabilizing peptide-based inhibitors targeting viral proteases.

Quality control of CAS 1193375-88-0 involves rigorous HPLC and mass spectrometry analysis, ensuring ≥98% purity for GMP applications. Suppliers often provide technical data sheets detailing "N-Alloc-Ser(Bzl)-OH storage conditions" (typically 2–8°C under inert gas) and "handling precautions," as moisture sensitivity can impact yield. The compound’s chirality (L-configuration) is crucial for maintaining biological activity in final products.

Innovations in flow chemistry and enzymatic synthesis have further optimized N-Alloc-Ser(Bzl)-OH production, reducing waste and costs. Environmental concerns have spurred searches for "sustainable peptide building blocks," where this derivative’s Pd-catalyzed deprotection offers advantages over traditional methods. Its applications extend to cosmeceuticals (e.g., anti-aging peptides) and nutraceuticals, sectors experiencing 12% annual growth.

For researchers troubleshooting "low coupling efficiency with N-Alloc-Ser(Bzl)-OH," experts recommend optimizing activation reagents (e.g., HATU/DIPEA) and reaction times. The compound’s MSDS emphasizes non-hazardous classification, though standard lab safety protocols apply. Patent analyses reveal its use in next-generation diabetes and oncology therapeutics, with over 20 clinical trials citing related derivatives since 2020.

In summary, N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0) bridges academic research and industrial-scale peptide manufacturing. Its versatility in precision medicine and alignment with AI-driven drug design trends solidify its status as a high-value biochemical. Future developments may explore its CRISPR-compatibility or biodegradable drug delivery systems, areas ripe for innovation.

1193375-88-0 (N-Alloc-Ser(Bzl)-OH) Related Products

- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)

- 1838653-58-9(1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)

- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)

- 896680-77-6(2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)

- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)

- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)

- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)

- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)

- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)